4-Nitrophenyl methacrylate

Beschreibung

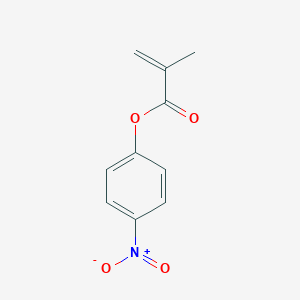

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-nitrophenyl) 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-7(2)10(12)15-9-5-3-8(4-6-9)11(13)14/h3-6H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NACSMDAZDYUKMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20316276 | |

| Record name | 4-NITROPHENYL METHACRYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20316276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16522-41-1 | |

| Record name | NSC301496 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=301496 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-NITROPHENYL METHACRYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20316276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 4 Nitrophenyl Methacrylate

Established Synthesis Routes for 4-Nitrophenyl Methacrylate (B99206)

The most conventional and widely documented method for synthesizing 4-nitrophenyl methacrylate is the direct esterification reaction between 4-nitrophenol (B140041) and methacryloyl chloride. dergipark.org.trnih.gov This approach leverages the high reactivity of the acid chloride to facilitate the formation of the ester bond with the phenolic hydroxyl group.

The traditional synthesis involves the reaction of 4-nitrophenol with methacryloyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct. dergipark.org.trnih.gov The reaction proceeds via a nucleophilic acyl substitution mechanism. The phenolic oxygen of 4-nitrophenol, often deprotonated by the base to form a more nucleophilic phenoxide, attacks the electrophilic carbonyl carbon of methacryloyl chloride. This is followed by the elimination of the chloride ion, resulting in the formation of the this compound ester.

A common laboratory-scale procedure involves dissolving 4-nitrophenol in a suitable organic solvent, such as dichloromethane, followed by the addition of a tertiary amine base like triethylamine (B128534). dergipark.org.tr Methacryloyl chloride is then added, often at a reduced temperature to control the reaction's exothermicity. The reaction mixture is typically stirred for several hours to ensure completion.

Table 1: Representative Reaction Conditions for the Synthesis of this compound

| Parameter | Condition |

| Reactants | 4-Nitrophenol, Methacryloyl Chloride |

| Base | Triethylamine |

| Solvent | Dichloromethane (CH₂Cl₂) |

| Temperature | Cooled initially (e.g., 0 °C), then room temperature |

| Work-up | Aqueous wash, drying, and solvent evaporation |

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side reactions, such as the polymerization of the methacrylate group. Key parameters for optimization include the choice of base, solvent, temperature, and reaction time.

For the analogous synthesis of 4-nitrophenyl acrylate (B77674), a high yield of 81% has been reported using potassium hydroxide (B78521) as the base in an aqueous medium at a low temperature of 5°C. chemicalbook.com This suggests that a biphasic or aqueous system could be an effective alternative to anhydrous organic solvents for NPMA synthesis, potentially simplifying the procedure and using less hazardous materials.

The choice of base is critical. While tertiary amines like triethylamine are common, stronger inorganic bases may offer different solubility and reactivity profiles that could enhance yield. Temperature control is paramount; maintaining low temperatures during the addition of the highly reactive methacryloyl chloride can prevent runaway reactions and reduce the formation of polymeric byproducts. Furthermore, the inclusion of a polymerization inhibitor in the reaction mixture can be a strategic approach to enhance the yield of the desired monomer.

Table 2: Comparison of Conditions for Synthesis of Activated Nitrophenyl Esters

| Compound | Base | Solvent | Temperature | Yield | Reference |

| This compound | Triethylamine | Dichloromethane | Cooled / RT | Not Specified | dergipark.org.tr |

| 4-Nitrophenyl Acrylate | Potassium Hydroxide | Water | 5 °C | 81% | chemicalbook.com |

Alternative and Serendipitous Synthesis Approaches

Beyond the standard esterification route, this compound has also been synthesized through alternative and even unexpected pathways.

One documented instance of a serendipitous formation occurred during an attempt to synthesize benzyl (B1604629) cyclohexylcarbamate. nih.gov In that experiment, refluxing 4-nitrophenyl cyclohexylcarbamate with phenylmethanol and triethylamine in methylene (B1212753) chloride unexpectedly yielded this compound. nih.gov This highlights the potential for transesterification or rearrangement reactions under certain conditions to produce the compound.

Another alternative strategy for producing nitrophenyl esters involves the nitration of a pre-formed phenyl ester. A patented method describes the synthesis of a mixture of o- and p-nitrophenyl esters by reacting a corresponding phenyl ether with nitrogen tetraoxide in the presence of an Al₂O₃ catalyst. google.com While not a direct synthesis of NPMA, this principle could theoretically be applied by nitrating phenyl methacrylate, although controlling the regioselectivity to favor the para-substituted product would be a significant challenge.

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. This involves exploring alternative catalysts, solvents, and energy inputs.

Enzymatic Synthesis: A promising green approach is the use of enzymes as catalysts. Lipases, for example, are widely used for esterification reactions under mild conditions. The enzymatic synthesis of other p-nitrophenyl esters has been demonstrated, suggesting the feasibility of this method for NPMA. researchgate.netnih.gov This approach would replace harsh chemical reagents and solvents with a biocatalyst operating in a more benign medium, potentially even in aqueous or solvent-free systems.

Solvent-Free Synthesis: The elimination of volatile organic solvents is a core goal of green chemistry. Solvent-free, or solid-state, reactions can lead to reduced waste, easier product isolation, and lower energy consumption. cmu.edu A potential green route for NPMA could involve grinding the solid reactants (4-nitrophenol and a solid methacrylic acid donor) together, possibly with a solid base catalyst, and inducing the reaction through mechanical force (mechanochemistry) or heat. cmu.edu This would significantly improve the atom economy and reduce the environmental footprint of the synthesis.

Polymerization Mechanisms and Kinetics of 4 Nitrophenyl Methacrylate

Homopolymerization of 4-Nitrophenyl Methacrylate (B99206)

The synthesis of homopolymers from 4-Nitrophenyl methacrylate, known as poly(this compound) or PNPMA, has been investigated, revealing challenges in achieving well-defined structures through conventional methods.

Free Radical Polymerization Kinetics and Initiator Systems

Detailed kinetic studies on the conventional free-radical homopolymerization of this compound are not extensively documented in the literature. However, insights can be drawn from studies using controlled radical polymerization techniques. For instance, attempts to homopolymerize NPMA via Atom Transfer Radical Polymerization (ATRP) resulted in polymers with broad molecular weight distributions (M₀/Mₙ = 1.57–2.45). epa.gov This outcome suggests that achieving control over the polymerization is inherently challenging. Given that conventional free-radical polymerization offers significantly less control over chain growth and termination steps compared to ATRP, it can be inferred that the free-radical homopolymerization of NPMA would also produce polymers with high polydispersity and limited control over molecular weight.

The typical process of free-radical polymerization involves three main stages: initiation, propagation, and termination. Initiation is achieved by adding an initiator that decomposes upon heating or irradiation to form free radicals. These radicals then react with monomer units to initiate the polymer chain. Propagation involves the sequential addition of monomer molecules to the growing radical chain. Termination occurs when two growing chains combine or disproportionate, ending the polymerization process. For related methacrylate monomers, initiators like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) are commonly used, typically in an organic solvent at elevated temperatures.

Controlled Radical Polymerization (CRP) Techniques for Poly(this compound)

To overcome the limitations of conventional free radical polymerization, controlled radical polymerization (CRP) methods have been explored, with varying degrees of success.

The application of Reversible Addition–Fragmentation Chain Transfer (RAFT) polymerization specifically for the homopolymerization of this compound is not well-documented in the available scientific literature. While RAFT has proven to be a versatile and effective method for controlling the polymerization of a wide range of methacrylates, its specific use for NPMA homopolymers has not been extensively reported.

Atom Transfer Radical Polymerization (ATRP) has been successfully employed to synthesize block copolymers containing a poly(this compound) segment. Specifically, the synthesis of poly(styrene-b-4-nitrophenyl methacrylate) (PSt-b-PNPMA) triblock copolymers has been demonstrated. epa.gov

In this process, a polystyrene macroinitiator (PSt-Br) with a narrow molecular weight distribution is first prepared via ATRP. This macroinitiator is then used to initiate the polymerization of NPMA, forming the PSt-b-PNPMA block copolymer. The polymerization is typically catalyzed by a copper complex, such as CuBr/2,2'-bipyridine (bpy). epa.gov

Kinetic studies of this block copolymerization show characteristics of a controlled or 'living' process. A linear relationship is observed when plotting the natural logarithm of the initial monomer concentration over the monomer concentration at a given time (ln([NPMA]₀/[NPMA])) against polymerization time. This indicates a constant concentration of active propagating species throughout the reaction. Furthermore, the number-average molecular weight (Mₙ) of the resulting copolymer increases linearly with monomer conversion, which is a hallmark of a controlled polymerization. epa.gov The resulting block copolymers exhibit narrow molecular weight distributions, with polydispersity indices (PDI or M₀/Mₙ) in the range of 1.26–1.38. epa.gov

| Sample | Polymerization Time (h) | Conversion (%) | Mₙ (GPC) | M₀/Mₙ (PDI) |

|---|---|---|---|---|

| PSt-b-PNPMA-1 | 2 | 14.8 | 18,500 | 1.38 |

| PSt-b-PNPMA-2 | 4 | 28.4 | 22,600 | 1.32 |

| PSt-b-PNPMA-3 | 8 | 45.2 | 28,100 | 1.28 |

| PSt-b-PNPMA-4 | 12 | 56.7 | 32,400 | 1.26 |

Copolymerization of this compound

The incorporation of this compound into copolymers with other vinyl monomers has been explored to tailor the properties of the resulting materials.

Free Radical Copolymerization with Acrylic and Styrenic Monomers

Acrylic Monomers: The free-radical copolymerization of this compound (NPMA) with methyl methacrylate (MMA) has been investigated. The process was carried out in 2-butanone (B6335102) with varying mole ratios of the two monomers. The product of the reactivity ratios (r₁ x r₂) for the NPMA-MMA system was found to be approximately 0.87. Since this value is close to 1, it suggests a tendency towards the random arrangement of monomer units along the copolymer chain.

| Monomer System | r₁ (NPMA) | r₂ (MMA) | r₁ x r₂ | Copolymer Type |

|---|---|---|---|---|

| NPMA-MMA | Data not individually reported | Data not individually reported | ~0.87 | Random |

Copolymerization with Methyl Methacrylate: Reactivity Ratio Determination and Sequence Distribution

The free radical copolymerization of this compound (NPMA) with Methyl Methacrylate (MMA) has been conducted in 2-butanone to determine the reactivity of these monomers. researchgate.net The resulting copolymers were analyzed to establish their composition, and the monomer reactivity ratios were calculated using established methods such as the Fineman-Ross, Kelen-Tudos, and extended Kelen-Tudos methods. researchgate.net

The product of the reactivity ratios (rNPMA x rMMA) was found to be in the range of 0.73–0.80. researchgate.net Specifically, one study reported the reactivity ratio product as 0.87. researchgate.net Since this value is close to 1, it suggests a tendency towards a random arrangement of the NPMA and MMA monomer units along the copolymer chain. researchgate.net This is characteristic of a random sequence distribution in the final copolymer. researchgate.net

| Parameter | Value | Reference |

|---|---|---|

| r1 (NPMA) x r2 (MMA) | 0.73–0.80 | researchgate.net |

| r1 x r2 | 0.87 | researchgate.net |

Copolymerization with Styrene (B11656): Mechanistic Studies and Copolymer Composition Analysis

The copolymerization of this compound (NPMA) with styrene has been explored through both conventional free radical polymerization and controlled radical polymerization techniques. In free radical systems, the reactivity ratios of NPMA (r1) and styrene (r2) were determined from the monomer feed ratios and the resulting copolymer compositions using the Fineman-Ross, Kelen-Tudos, and extended Kelen-Tudos methods. niscpr.res.in

More advanced mechanistic studies have utilized Atom Transfer Radical Polymerization (ATRP) to synthesize well-defined block copolymers of styrene and p-nitrophenyl methacrylate (PSt-b-PNPMA). acs.orgepa.gov In these studies, a polystyrene macroinitiator was used to initiate the polymerization of NPMA. acs.orgepa.gov Kinetic analysis of this controlled process showed a linear relationship between the natural logarithm of the initial to instantaneous monomer concentration (ln([NPMA]₀/[NPMA])) and polymerization time. acs.orgepa.gov Furthermore, the number-average molecular weight (Mₙ) of the copolymers increased linearly with monomer conversion, and the resulting polymers exhibited narrow molecular weight distributions (Mₙ/Mₙ = 1.26–1.38). acs.orgepa.gov These findings are characteristic of a controlled or "living" polymerization mechanism, allowing for precise control over the copolymer composition and architecture. acs.orgepa.gov

Copolymerization with Butyl Methacrylate: Monomer Reactivity Ratios and Q-e Scheme Evaluation

The copolymerization of this compound (NPMA) with Butyl Methacrylate (BMA) has been studied to determine their respective monomer reactivity ratios. niscpr.res.in The Alfrey-Price Q-e scheme, a method used to predict monomer reactivity ratios in radical copolymerization, was employed to evaluate NPMA. niscpr.res.in This scheme assigns a Q value to represent resonance stabilization and an e value for the polarity of the monomer and its corresponding radical. niscpr.res.in Using the known Q and e values for a reference monomer (styrene, Q=0.82, e=0.28), the Q and e values for NPMA were calculated. niscpr.res.in

The determined values for NPMA were Q = 1.845 and e = 0.834. niscpr.res.in The positive 'e' value indicates that the NPMA monomer is electron-accepting in nature. niscpr.res.in

| Parameter | Value | Reference |

|---|---|---|

| Q | 1.845 | niscpr.res.in |

| e | 0.834 | niscpr.res.in |

Controlled Radical Copolymerization of this compound-Based Systems

Controlled radical polymerization techniques offer precise control over polymer architecture, molecular weight, and functionality.

Cu(0)-Mediated Reversible Deactivation Radical Polymerization with Active Esters (e.g., Pentafluorophenyl Methacrylate)

Cu(0)-mediated Reversible Deactivation Radical Polymerization (RDRP), also known as Single Electron Transfer Living Radical Polymerization (SET-LRP) or Supplemental Activator and Reducing Agent Atom Transfer Radical Polymerization (SARA ATRP), is a robust method for polymerizing various monomers, including methacrylates. wikipedia.orgmdpi.comdigitellinc.com This technique utilizes metallic copper (Cu(0)) as a supplemental activator and reducing agent in conjunction with a copper(II) deactivator, allowing for the controlled polymerization of methacrylates, which can be challenging compared to acrylates. rsc.org

While direct reports on the Cu(0)-mediated RDRP of this compound specifically with other active esters like Pentafluorophenyl Methacrylate were not prominent in the reviewed literature, the controlled polymerization of similar fluorinated active esters, such as 2,3,5,6-tetrafluorophenyl methacrylate, has been successfully achieved using the closely related ATRP technique. researchgate.net The success with these analogous systems suggests the feasibility of employing Cu(0)-RDRP for the controlled copolymerization of this compound and other active esters to create well-defined functional polymers.

Controlled Architectures in this compound Copolymers (e.g., Block Copolymers)

Atom Transfer Radical Polymerization (ATRP) has been effectively used to create controlled polymer architectures incorporating this compound (NPMA), most notably diblock copolymers. acs.orgepa.gov In a typical synthesis, a well-defined polystyrene macroinitiator (PSt-Br) is prepared first via ATRP. acs.orgepa.gov This macroinitiator is then used to initiate the polymerization of NPMA, resulting in the formation of a poly(styrene-b-p-nitrophenyl methacrylate) (PSt-b-PNPMA) diblock copolymer. acs.orgepa.gov

The controlled nature of this process is evidenced by the synthesis of copolymers with narrow molecular weight distributions (MWD), typically between 1.26 and 1.38. acs.orgepa.gov Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) studies confirm that the molecular weight of the block copolymer increases linearly with the conversion of the NPMA monomer, a key indicator of a living polymerization process. acs.orgepa.gov

| Macroinitiator (PSt-Br) Mₙ | Macroinitiator Mₙ/Mₙ | Block Copolymer (PSt-b-PNPMA) Mₙ | Block Copolymer Mₙ/Mₙ | Reference |

|---|---|---|---|---|

| 14,730 | 1.18 | - | 1.26–1.38 | acs.orgepa.gov |

Advanced Copolymerization Strategies for Responsive Systems (e.g., with N-isopropylacrylamide, Methacrylic Acid)

The active ester group of this compound serves as a versatile precursor for creating functional and responsive polymers. A key strategy involves the post-polymerization modification of NPMA-containing copolymers. For instance, the poly(p-nitrophenyl methacrylate) block in PSt-b-PNPMA copolymers can be hydrolyzed to form poly(styrene-b-methacrylic acid) (PSt-b-PMAA). epa.gov The resulting poly(methacrylic acid) block imparts pH-responsiveness to the copolymer, as its solubility and conformation change with the pH of the surrounding environment. epa.gov

Copolymerization with monomers like N-isopropylacrylamide (NIPAAm) is a well-established method for creating thermo-responsive polymers, which exhibit a lower critical solution temperature (LCST). nih.govrsc.org Similarly, direct copolymerization with methacrylic acid (MAA) is used to introduce pH sensitivity. researchgate.netrsc.org While direct copolymerization of NPMA with NIPAAm was not found in the reviewed sources, the principle of incorporating responsive monomers is a cornerstone of smart polymer design. The conversion of NPMA units into MAA units demonstrates a powerful pathway to access these advanced responsive systems from a stable, well-defined precursor polymer. epa.gov

Reactivity and Post Polymerization Modifications of 4 Nitrophenyl Methacrylate Polymers

Nucleophilic Substitution Reactions of 4-Nitrophenyl Ester Moieties

The core reactivity of poly(4-nitrophenyl methacrylate) (PNPMA) lies in the nucleophilic substitution at the carbonyl carbon of the ester side chain. The 4-nitrophenyl group is an effective leaving group, facilitating the reaction with various nucleophiles. This reactivity is central to its use in creating functional materials. researchgate.net

Aminolysis, the reaction with primary or secondary amines, is the most common modification reaction performed on active ester polymers. researchgate.net This process is highly efficient for PNPMA, leading to the formation of a stable amide bond and the release of 4-nitrophenol (B140041).

Studies comparing the reactivity of different active esters have provided insights into the efficiency of these reactions. In a study involving copolymers of p-nitrophenyl methacrylate (B99206) (NPMA) and pentafluorophenyl methacrylate (PFPMA), the relative reactivity towards aminolysis was investigated. When reacted with an excess of n-butyl amine at room temperature, the PFPMA units reached quantitative conversion within 24 hours. In contrast, the NPMA units showed a lower conversion of approximately 55% to 65% under the same conditions. mdpi.com This indicates a higher reactivity of the pentafluorophenyl ester compared to the 4-nitrophenyl ester in aminolysis reactions. mdpi.com

The selectivity of aminolysis is crucial when designing complex polymer architectures. The reaction is highly chemoselective for the active ester group, leaving other functionalities on the polymer backbone or the nucleophile intact. However, the steric bulk of the incoming amine can influence the reaction efficiency. More sterically demanding amines may lead to lower degrees of functionalization. researchgate.net Kinetic studies on model compounds like 4-nitrophenyl benzoates show that the reaction mechanism is typically a stepwise process where the departure of the leaving group is the rate-determining step. psu.edu

| Monomer Unit | Reactant | Reaction Time | Temperature | Conversion |

|---|---|---|---|---|

| PFPMA | n-butyl amine | 24 h | Room Temp. | ~100% |

| NPMA | n-butyl amine | 24 h | Room Temp. | 55-65% |

| PFPMA | Citronellol | 24 h | 80 °C | ~100% |

| NPMA | Citronellol | 24 h | 80 °C | ~15% |

Polymers of NPMA can also be modified through alcoholysis, reacting with alcohols to form new ester linkages and release 4-nitrophenol. This transesterification reaction is generally less rapid than aminolysis and often requires elevated temperatures to proceed efficiently.

In a comparative study using copolymers of NPMA and PFPMA, the reaction with citronellol, a primary alcohol, was conducted at 80°C for 24 hours. The PFPMA units were fully converted, whereas the NPMA units showed only about 15% conversion. mdpi.com This highlights the significantly lower reactivity of the 4-nitrophenyl ester towards alcohols compared to the pentafluorophenyl ester under these conditions. mdpi.com Despite the lower efficiency, alcoholysis provides a viable route to introduce functionalities such as hydroxyl groups or to perform ester exchange reactions, further diversifying the chemical properties of the final polymer. mdpi.comacs.org

Functionalization of Polymer Backbones and Side Chains

The true utility of PNPMA as a reactive polymer platform is realized in its application for creating complex, functional materials through post-polymerization modification.

The "grafting-to" approach is a powerful method for surface modification, where pre-synthesized polymer chains are attached to a substrate. rsc.org The reactive 4-nitrophenyl ester side chains of PNPMA can serve as anchor points to covalently bind the polymer to surfaces functionalized with nucleophilic groups, such as amines. nih.gov This technique allows for the creation of polymer brushes on various substrates, including silica (B1680970), carbon materials, and metal oxides. acs.org By immobilizing PNPMA, a reactive surface is created that can be further modified, or the polymer can be grafted to a surface that already possesses a desired property, thereby combining the characteristics of both the polymer and the substrate. researchgate.netmdpi.com

Post-polymerization modification is a versatile strategy to create functional polymers that would be difficult to synthesize by direct polymerization of functional monomers. researchgate.netresearchgate.netrsc.org The 4-nitrophenyl ester groups of PNPMA are amenable to reaction with a vast library of commercially available primary and secondary amines, as well as other nucleophiles like alcohols and thiols. researchgate.netmdpi.com

This allows for the introduction of a wide range of chemical functionalities, including:

Biomolecules: Peptides, such as the cell-adhesive GRGDS sequence, can be conjugated to the polymer backbone to create materials for biomedical applications. rsc.org

Cross-linking agents: Diamines can be used to cross-link polymer chains, forming hydrogels or insoluble networks. researchgate.net

Stimuli-responsive groups: Molecules that respond to changes in pH, temperature, or light can be attached to create "smart" materials.

Catalytic moieties: Functional groups with catalytic activity can be immobilized onto the polymer scaffold.

Spin labels: Nitroxide radicals, such as 4-amino-TEMPO, can be introduced for applications in imaging and energy storage. qut.edu.au

This modular approach provides a powerful toolkit for tailoring the properties of materials for specific and advanced applications. rsc.orgsemanticscholar.org

Mechanistic Insights into Post-Polymerization Modification Reactions (e.g., Computational Studies)

Computational chemistry has provided significant mechanistic insights into the aminolysis of active ester polymers. researchgate.net Density functional theory (DFT) and other methods have been used to analyze the reaction pathways and predict reactivity trends. chemrxiv.orgresearchgate.net

Studies using semiempirical methods (GFN2-xTB) and higher-level theory (DLPNO-CCSD(T)) have calculated the activation energy barriers for the aminolysis of various model activated esters. researchgate.netchemrxiv.org These computational analyses confirm experimental observations that the activation energy for the aminolysis of 4-nitrophenyl esters is considerably lower than that of simple phenyl esters, but higher than that of more reactive esters like N-hydroxysuccinimide (NHS) and pentafluorophenyl (PFP) esters. chemrxiv.org This positions 4-nitrophenyl esters as moderately reactive, offering a balance between stability and reactivity. researchgate.net

| Activated Ester | Abbreviation | ΔEa (kcal·mol⁻¹) |

|---|---|---|

| N-Hydroxysuccinimide Acetate | NHS-Ac | 13.3 |

| Pentafluorophenyl Acetate | PFP-Ac | 13.6 |

| 4-Nitrophenyl Acetate | 4-NO₂-Ph-Ac | 16.8 |

| Hexafluoroisopropyl Acetate | HFIP-Ac | 20.2 |

| Phenyl Acetate | Ph-Ac | 22.2 |

Advanced Analytical Methodologies for Characterizing 4 Nitrophenyl Methacrylate Polymers

Spectroscopic Characterization

Spectroscopic techniques are indispensable for probing the chemical structure and composition of 4-nitrophenyl methacrylate (B99206) polymers at a molecular level.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying functional groups present in NPMA polymers. The IR spectrum of poly(NPMA) shows characteristic absorption bands. A strong band corresponding to the ester carbonyl stretching is observed around 1759-1760 cm⁻¹. dergipark.org.trniscpr.res.in The presence of the nitro group is confirmed by peaks at approximately 1346-1350 cm⁻¹ and 1523 cm⁻¹. dergipark.org.trniscpr.res.in Aromatic C=C stretching vibrations are typically seen in the range of 1440-1600 cm⁻¹. dergipark.org.trniscpr.res.in The C-O stretching of the ester group appears as peaks around 1012-1013 cm⁻¹ and 1205 cm⁻¹. dergipark.org.tr

| Characteristic FTIR Absorption Bands for Poly(NPMA) | |

| Functional Group | Wavenumber (cm⁻¹) |

| Ester Carbonyl (C=O) Stretch | 1759 - 1760 dergipark.org.trniscpr.res.in |

| Nitro (N=O) Stretch | 1346 - 1350 and 1523 dergipark.org.trniscpr.res.in |

| Aromatic C=C Stretch | 1440 - 1600 niscpr.res.in |

| Ester C-O Stretch | 1012 - 1013 and 1205 dergipark.org.tr |

| C-H Stretch (methyl and methylene) | 2800 - 3000 niscpr.res.in |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within the top 1-10 nm of a material's surface. thermofisher.com For polymers like those derived from NPMA, XPS can provide valuable information about the surface chemistry, which is particularly important for applications involving interfaces, such as coatings and biomedical materials. nottingham.ac.ukcarleton.edu

The analysis of polymer surfaces by XPS involves irradiating the sample with X-rays and measuring the kinetic energy of the emitted photoelectrons. nih.gov The binding energy of these electrons is characteristic of the element and its chemical environment. thermofisher.com For NPMA polymers, XPS can be used to identify and quantify the constituent elements (carbon, oxygen, nitrogen) on the surface. High-resolution spectra of the C 1s, O 1s, and N 1s regions can reveal the different chemical states of these elements, corresponding to the various functional groups in the polymer, such as C-C/C-H, C-O, C=O, and C-NO₂. casaxps.com This allows for a detailed analysis of the polymer's surface structure and can be used to study surface modification or degradation.

UV-Visible Spectroscopy for Reaction Monitoring and Product Quantification

UV-Visible (UV-Vis) spectroscopy is a versatile technique for monitoring the progress of polymerization reactions and quantifying the formation of products, particularly when a chromophore is involved. spectroscopyonline.com The 4-nitrophenyl group in NPMA provides a strong UV-Vis chromophore, making this technique particularly useful. The polymerization of NPMA can be monitored by observing the change in absorbance at a specific wavelength corresponding to the monomer.

Furthermore, in post-polymerization modification reactions where the 4-nitrophenyl group is released, UV-Vis spectroscopy can be used to quantify the extent of the reaction. For example, when poly(4-nitrophenyl methacrylate) is modified with amines to form amides, the release of 4-nitrophenol (B140041) can be readily monitored by the increase in its characteristic absorbance. acs.org This provides a straightforward method for determining the degree of functionalization of the polymer. acs.org The kinetics of such reactions can also be studied by tracking the change in absorbance over time. liv.ac.uk

Chromatographic and Thermal Analysis

Chromatographic and thermal analysis techniques provide crucial information about the molecular weight distribution and thermal stability of this compound polymers.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Molecular Weight and Polydispersity

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight and molecular weight distribution of polymers. resolvemass.cawikipedia.org This method separates macromolecules based on their hydrodynamic volume in solution. youtube.com Larger molecules elute faster from the column, while smaller molecules have longer retention times. youtube.com

By calibrating the system with polymer standards of known molecular weight, such as polystyrene, it is possible to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of NPMA polymers. resolvemass.cawikipedia.org The PDI provides a measure of the breadth of the molecular weight distribution. A low PDI (close to 1.0) indicates a narrow distribution, which is often desirable for achieving specific material properties. GPC/SEC is essential for quality control in polymer synthesis and for understanding how polymerization conditions affect the final molecular architecture. resolvemass.ca The choice of eluent is critical to ensure proper separation and avoid interactions between the polymer and the column packing material. doi.org

| Molecular Weight Parameters Determined by GPC/SEC | Description |

| Number-Average Molecular Weight (Mn) | The total weight of all polymer molecules divided by the total number of polymer molecules. resolvemass.ca |

| Weight-Average Molecular Weight (Mw) | An average that takes into account the contribution of each molecule to the total mass of the polymer. resolvemass.ca |

| Polydispersity Index (PDI) | The ratio of Mw to Mn (Mw/Mn), which indicates the breadth of the molecular weight distribution. resolvemass.ca |

Thermogravimetric Analysis (TGA) for Thermal Decomposition Behavior

Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability and decomposition profile of polymeric materials by measuring the change in mass as a function of temperature. thaiscience.info For polymers containing this compound, TGA reveals how the presence of the nitro-substituted aromatic ring influences their degradation pathways.

Studies on the homopolymer of this compound, poly(NPMA), and its copolymers with methyl methacrylate (MMA) and styrene (B11656) (ST) show a two-stage decomposition process. dergipark.org.tr The initial decomposition temperature, often reported as the temperature at which 5% weight loss occurs (T5%), is a key indicator of thermal stability. The first stage of decomposition for a poly(NPMA-co-MMA) copolymer was observed to begin around 211°C, which involves the dissociation of 4-nitrophenol from the polymer structure. dergipark.org.tr

The following table summarizes the initial decomposition temperatures for poly(NPMA) and its copolymers as determined by TGA. dergipark.org.tr

| Polymer | Initial Decomposition Temperature (°C) |

|---|---|

| Poly(this compound) [Poly(NPMA)] | 190 |

| Poly(NPMA-co-Methyl Methacrylate) [Poly(NPMA-co-MMA)] | 211 |

| Poly(NPMA-co-Styrene) [Poly(NPMA-co-ST)] | 140 |

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. hu-berlin.de It is widely used to determine key thermal transitions in polymers, most notably the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. hu-berlin.depressbooks.pub

For this compound polymers, the Tg is a critical parameter that reflects the rigidity of the polymer chain. The value can vary significantly depending on the polymer's molecular weight and specific composition. mdpi.com For instance, poly(this compound) (PNPMA) synthesized via reversible addition-fragmentation chain-transfer (RAFT) polymerization with a number-average molecular weight of approximately 16,200 g/mol was found to have a Tg of 151.8°C. mdpi.com Other studies have reported Tg values for PNPMA as low as 73°C and as high as 195°C, with the differences likely attributable to variations in molecular weight, which is consistent with the Fox-Flory equation. mdpi.com The thermal properties of copolymers of this compound with styrene have also been investigated using DSC. colab.ws

| Polymer | Glass Transition Temperature (Tg) (°C) | Reference |

|---|---|---|

| Poly(this compound) (PNPMA) | 151.8 | mdpi.com |

| Poly(this compound) (PNPMA) | 73 | mdpi.com |

| Poly(this compound) (PNPMA) | 195 | dergipark.org.trmdpi.com |

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) is another thermoanalytical technique that provides information similar to DSC. thaiscience.infofilab.fr It works by measuring the temperature difference that develops between a sample and an inert reference material when both are subjected to the same controlled temperature program. filab.fr This method is effective for determining the glass transition temperatures of polymers. dergipark.org.trfilab.fr

For poly(NPMA) and its copolymers, DTA has been successfully used to characterize their thermal transitions. The analysis shows that the presence of the bulky nitrophenol group in the polymer structure enhances its rigidity, leading to a higher glass transition temperature. dergipark.org.tr As the content of NPMA in the copolymers increases, the Tg also tends to increase, which corresponds to an increase in the thermal stability of the polymer. dergipark.org.trdergipark.org.tr

The glass transition temperatures for the homopolymer and two different copolymers, as determined by DTA, are presented in the table below. dergipark.org.tr

| Polymer | Glass Transition Temperature (Tg) (°C) |

|---|---|

| Poly(this compound) [Poly(NPMA)] | 195 |

| Poly(NPMA-co-Methyl Methacrylate) [Poly(NPMA-co-MMA)] | 175 |

| Poly(NPMA-co-Styrene) [Poly(NPMA-co-ST)] | 123 |

Microscopic and Scattering Techniques

Microscopy and light scattering are indispensable tools for elucidating the morphology and size characteristics of polymeric materials from the nanoscale to the microscale.

Transmission Electron Microscopy (TEM) for Morphological Analysis of Self-Assembled Structures

Transmission Electron Microscopy (TEM) offers direct visualization of nanoscale features by passing a beam of electrons through an ultrathin specimen. nih.gov For polymers, especially block copolymers, TEM is invaluable for characterizing the morphology of self-assembled structures. nih.govacs.org Amphiphilic block copolymers containing a this compound segment can self-assemble in solution to form a variety of nanostructures, such as micelles, vesicles, or lamellae. nih.gov

Cryogenic TEM (cryo-TEM) is particularly powerful as it allows for the observation of these structures in their native, solution state by flash-freezing the sample. nih.gov This technique can capture snapshots of dynamic processes and reveal intermediate structures that are difficult to interpret from scattering data alone. nih.gov For example, TEM analysis of polymer-grafted nanoparticles reveals the core-shell structure and the distribution of the nanoparticles. acs.org By using staining agents, different blocks within a self-assembled structure can be given different electron densities, providing clear contrast to visualize the distinct domains of the morphology.

Scanning Electron Microscopy (SEM) for Surface and Aggregate Morphology

Scanning Electron Microscopy (SEM) is a versatile technique for examining the surface topography and morphology of materials at the micro- and nanoscale. pressbooks.pub In polymer science, SEM is widely used to analyze the surface features of polymer films, powders, and aggregates. pressbooks.pubkpi.ua For polymers of this compound, SEM would be employed to study the morphology of particles formed during precipitation or emulsion polymerization, as well as the surface texture of cast films.

The technique provides high-resolution images that can reveal information about surface regularity, porosity, and the shape and size of aggregated particles. pressbooks.pub For instance, in the study of polymer blends, SEM can elucidate the phase morphology, showing how different polymer components are distributed. kpi.ua Cryo-SEM is an adaptation that allows for the imaging of hydrated or solvated polymer structures, such as hydrogels, by observing them in a frozen state, which can help to minimize artifacts from drying. nih.govmdpi.com

Dynamic Light Scattering (DLS) for Particle Size Distribution

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles or polymer aggregates in suspension. nih.govhoriba.comusp.org The method works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the scattered light intensity. usp.org These fluctuations are caused by the Brownian motion of the particles, with smaller particles moving faster and causing more rapid fluctuations than larger particles. horiba.com

The analysis of these fluctuations yields the translational diffusion coefficient, which is then used to calculate the hydrodynamic radius (Rh) of the particles via the Stokes-Einstein equation. mit.edu DLS is ideal for determining the average particle size and the polydispersity index (PDI), a measure of the broadness of the size distribution. usp.org For this compound polymers that form nanoparticles, microparticles, or aggregates in a liquid medium, DLS provides crucial information on their size distribution. researchgate.net For example, DLS has been used to characterize polymer particles with average diameters ranging from tens to hundreds of nanometers. researchgate.netcas.cz

The following table shows example data obtained from DLS measurements on various polymer nanoparticles, illustrating the typical information provided by this technique.

| Polymer System | Average Hydrodynamic Diameter (nm) | Size Range/Distribution |

|---|---|---|

| Polyurethane Microparticles | 249 ± 5 | 100 - 500 nm |

| Polystyrene/Polyisoprene Nanoparticles | ~330 | Not Specified |

| Polyisoprene/Poly(methyl methacrylate) Nanoparticles | ~400 | Not Specified |

Single-Crystal X-ray Diffraction Studies of the Monomer

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for determining the exact molecular geometry, bond lengths, bond angles, and intermolecular interactions of a compound in the solid state. Although this compound has been a known and utilized monomer for a considerable time, its crystal structure was only reported in 2008.

The analysis revealed that the this compound molecule, with the chemical formula C₁₀H₉NO₄, crystallizes in the monoclinic space group C2/c. The asymmetric unit contains one molecule. A key structural feature is the dihedral angle of 55.05 (6)° between the plane of the nitrophenyl ring and the plane containing the methacrylate group. The nitro group is nearly coplanar with the attached phenyl ring. The crystal packing is stabilized by weak C-H···O interactions and π-π stacking interactions along the b-axis.

The detailed crystallographic data provides a foundational understanding of the monomer's solid-state conformation before polymerization.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₉NO₄ |

| Molecular Weight | 207.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 24.491 (6) |

| b (Å) | 3.753 (1) |

| c (Å) | 23.428 (6) |

| β (°) | 116.98 (1) |

| Volume (ų) | 1919.0 (9) |

| Z (molecules per unit cell) | 8 |

| Temperature (K) | 90.0 (2) |

| Radiation | Mo Kα |

| R-factor | 0.054 |

Mass Spectrometry (e.g., MALDI-TOF MS) for Polymerization Mechanisms

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a vital tool for the characterization of synthetic polymers, offering detailed insights into their molecular weight, dispersity, and, most importantly, their chemical structure. This technique is particularly valuable for elucidating polymerization mechanisms by enabling the precise mass determination of individual polymer chains (oligomers), which reveals the identity of the repeating units, the initiator and terminator fragments (end-groups), and any side-products formed during the reaction.

In a typical MALDI-TOF MS analysis of a polymer, the polymer sample is co-crystallized with a matrix compound that strongly absorbs the laser energy. A laser pulse irradiates the sample, causing the matrix to desorb and ionize, carrying the polymer molecules into the gas phase as intact, singly charged ions. These ions are then accelerated into a time-of-flight analyzer, and their mass-to-charge ratio (m/z) is determined by their flight time.

For poly(this compound), MALDI-TOF MS can provide critical data to understand its polymerization. The mass of the repeating monomer unit is 207.18 g/mol . The resulting mass spectrum of a poly(NPMA) sample would show a distribution of peaks, where each peak corresponds to a specific oligomer chain length. The mass difference between adjacent peaks in the main distribution confirms the mass of the monomer repeating unit.

The key to understanding the polymerization mechanism lies in the analysis of the absolute mass of these oligomer peaks. The total mass of an individual polymer chain detected in the mass spectrum can be represented by the equation:

Moligomer = (n × MRU) + Minitiator + Mterminator + Mcation

where:

Moligomer is the measured mass of the oligomer ion.

n is the degree of polymerization (the number of monomer units).

MRU is the mass of the monomer repeating unit (207.18 Da for NPMA).

Minitiator is the mass of the fragment from the initiator at one end of the chain.

**M

Structure Performance Relationships in 4 Nitrophenyl Methacrylate Derived Polymers

Influence of Monomer Composition on Copolymer Properties

The relative amount of 4-nitrophenyl methacrylate (B99206) and its comonomers in a polymer chain is a fundamental determinant of the copolymer's bulk properties. By systematically varying the monomer feed ratios, researchers can precisely control the final material's characteristics.

The distribution of monomer units along a copolymer chain is governed by the reactivity ratios of the comonomers. These ratios (r₁ and r₂) indicate the preference of a growing polymer chain ending in one monomer to add the same monomer (r > 1) or the other monomer (r < 1). The product of the reactivity ratios (r₁ × r₂) provides insight into the resulting sequence distribution: a value close to 1 suggests a random copolymer, a value close to 0 indicates a tendency towards alternation, and a value greater than 1 points to block copolymer formation.

In the free-radical copolymerization of 4-nitrophenyl methacrylate (NPMA) with styrene (B11656) (STY) at 65°C, the reactivity ratios were determined using methods such as Fineman-Ross and Kelen-Tüdos. colab.ws Similarly, studies on the copolymerization of NPMA with methyl methacrylate (MMA) have shown that the resulting copolymers tend to have a random sequence. mdpi.com For the NPMA-MMA system, the reactivity ratio product (r₁ × r₂) was found to be 0.87, which is characteristic of a random distribution. mdpi.com

The copolymerization of NPMA with pentafluorophenyl methacrylate (PFPMA) via Cu(0)-mediated reversible deactivation radical polymerization (RDRP) also results in copolymers with molar ratios close to those in the feed, suggesting similar reactivity between the two comonomers. mdpi.com This control over polymerization allows for the synthesis of copolymers with predictable compositions.

The following table summarizes the reactivity ratios for various copolymer systems involving a nitrophenyl-containing methacrylate or a similar monomer.

| Comonomer 1 (M₁) | Comonomer 2 (M₂) | r₁ | r₂ | r₁ × r₂ | Copolymerization Type |

| N-(4-nitrophenyl)acrylamide (4NPA) | Methyl Methacrylate (MMA) | 0.017-0.116 | 1.209-1.472 | ~0 | Tendency to alternate |

| This compound (NPMA) | Methyl Methacrylate (MMA) | - | - | 0.87 | Random |

| Pentafluorophenyl Methacrylate (PFPMA) | Methyl Methacrylate (MMA) | - | - | 0.47 | Random |

This table is generated based on data from scientific studies. mdpi.comcellulosechemtechnol.ro

The bulky and polar nitrophenyl group in NPMA significantly influences the thermal properties of its copolymers. Generally, increasing the molar fraction of NPMA leads to an increase in the glass transition temperature (T₉) and enhanced thermal stability. This is attributed to the increased chain stiffness and strong intermolecular interactions imparted by the nitrophenyl groups, which restrict segmental motion.

For instance, in copolymers of NPMA with methyl methacrylate (MMA) and styrene (ST), the T₉ was found to increase as the NPMA content increased. dergipark.org.tr The homopolymer of NPMA, synthesized via Cu(0)-mediated RDRP, exhibits a T₉ of 151.8 °C. mdpi.com When copolymerized with pentafluorophenyl methacrylate (PFPMA, T₉ = 117.6 °C), the resulting copolymers show T₉ values that are intermediate between the two homopolymers, confirming that composition can be used to tune the thermal properties. mdpi.comsemanticscholar.org

Thermogravimetric analysis (TGA) of PNPMA reveals a two-stage degradation process, with maximum degradation temperatures at approximately 336 °C and 431 °C. mdpi.com In contrast, studies on graft copolymers where N-(4-nitrophenyl)acrylamide (a structurally similar monomer) was grafted onto cellulose (B213188) with MMA showed that thermal stability decreased as the acrylamide (B121943) monomer content increased, indicating that the nature of the comonomer and the polymer architecture also play crucial roles. cellulosechemtechnol.roresearchgate.net

The table below presents the glass transition temperatures for various polymers and copolymers related to NPMA.

| Polymer/Copolymer | NPMA Molar Fraction (%) | Glass Transition Temperature (T₉) (°C) |

| Poly(pentafluorophenyl methacrylate) (PPFPMA) | 0 | 117.6 |

| Copolymer (NPMA-co-PFPMA) | 25 | 129.5 |

| Copolymer (NPMA-co-PFPMA) | 50 | 135.9 |

| Copolymer (NPMA-co-PFPMA) | 75 | 143.7 |

| Poly(this compound) (PNPMA) | 100 | 151.8 |

This table is generated based on data from a study on copolymers of NPMA and PFPMA. mdpi.comsemanticscholar.org

Tailoring Polymer Architecture for Specific Functionalities

Beyond simple linear copolymers, this compound is a valuable monomer for constructing more complex polymer architectures designed for specific functions. nih.govresearchgate.net Techniques like living and controlled polymerization, including atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, enable the synthesis of polymers with well-defined structures such as block copolymers and star polymers. mdpi.comuni-bayreuth.de

For example, block copolymers of styrene and NPMA have been synthesized using ATRP. uni-bayreuth.de The active ester group of the NPMA block can then be selectively modified to introduce new functionalities, creating amphiphilic or functional materials. This approach allows for the creation of "intelligent" materials, such as micelles for drug delivery or responsive surfaces.

Another key application is in the development of smart hydrogels. By copolymerizing NPMA with a hydrophilic monomer like methacrylic acid, it is possible to create a hydrogel network. researchgate.net In such a system, the NPMA units can provide specific interactions that act as switches, allowing the hydrogel to respond to external stimuli like pH to control the release of encapsulated molecules. researchgate.net This demonstrates how architectural control at the molecular level can translate into macroscopic functional behavior.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π–π Stacking)

The nitrophenyl group is a hub for non-covalent intermolecular interactions that significantly influence the structure and properties of NPMA-derived polymers. The electron-deficient aromatic ring is particularly prone to forming π–π stacking interactions, while the nitro group can act as a hydrogen bond acceptor.

In the solid state, the crystal structure of the NPMA monomer itself is stabilized by a combination of weak C—H···O hydrogen bonds and significant π–π stacking, with aromatic rings separated by a distance of 3.753 Å. nih.govresearchgate.net These interactions persist in the polymeric form and can dictate chain packing and morphology.

A compelling example is found in hydrogels synthesized from NPMA and methacrylic acid. researchgate.net In this system, the carboxylic acid groups from methacrylic acid form hydrogen bonds, while the nitrophenyl groups from NPMA engage in π–π stacking. These two distinct non-covalent interactions act as "co-switches" that can be used to continuously regulate the release of guest molecules from the hydrogel network. researchgate.net The balance between the hydrophilic hydrogen bonds and the more hydrophobic π–π stacking interactions is key to this control. researchgate.netnsysu.edu.tw The presence of both pentafluorophenyl and nitrophenyl groups in copolymers can also lead to new intermolecular interactions that result in positive changes to the material's T₉. mdpi.com

Optical Properties of Copolymers

The electronic structure of the nitrophenyl group endows NPMA-based copolymers with interesting optical properties. Methacrylate-based polymers are generally known for their good optical clarity and high light transmittance. icm.edu.pl However, the introduction of the nitroaromatic chromophore can lead to more specialized characteristics.

Copolymers of phenyl methacrylate and methyl methacrylate have been shown to exhibit photoluminescent behavior. dergipark.org.tr Furthermore, by incorporating NPMA or its derivatives into a polymer chain, materials with nonlinear optical (NLO) properties can be developed. For instance, a methacrylate polymer containing a (4-nitrophenyl)azo chromophore was investigated for polarized-light-induced birefringence, a property useful for optical data storage. uliege.be

Another study prepared a polymer with a diazene (B1210634) group linking a carbazolyl unit to a 4-nitrophenyl group. acs.org This material exhibited a unique combination of photoinduced birefringence (up to 0.09), the ability to form surface diffraction gratings, and photorefractive two-beam coupling, highlighting its potential for use in all-optical devices. acs.org Copolymers can also be designed for second-order NLO applications, where corona-poled thin films of polymers containing specific nitro-based chromophores have shown significant second harmonic generation coefficients. researchgate.net

Emerging Applications and Research Directions of 4 Nitrophenyl Methacrylate Polymers

Biomedical and Bio-related Materials Research

The functional monomer 4-nitrophenyl methacrylate (B99206) is a cornerstone in the development of advanced polymers for biomedical applications. Its unique chemical structure allows for the creation of "smart" materials that can respond to specific environmental triggers, making it invaluable in the design of sophisticated drug delivery systems, biocatalytic scaffolds, and sensitive biosensing platforms.

Design of Stimuli-Responsive Drug Delivery Systems

Polymers derived from 4-nitrophenyl methacrylate are instrumental in engineering stimuli-responsive drug delivery systems. These systems can release therapeutic agents in a controlled manner in response to specific physiological or external triggers, such as electrical fields, pH changes, or temperature variations. This targeted approach enhances therapeutic efficacy while minimizing side effects. nih.govpolimi.it

Electro-responsive polymer systems offer precise control over drug release through the application of an external electric field. While direct research on this compound in this specific context is emerging, the broader class of methacrylate-based polymers has been successfully integrated with mesoporous silica (B1680970) nanoparticles (MSNs) to create sophisticated drug delivery vehicles. These systems leverage the high surface area and tunable pore size of MSNs for drug loading. researchgate.net The polymer coating, synthesized from monomers like methacrylates, acts as a gatekeeper, regulating drug release in response to electrical stimulation. nih.gov This approach allows for pulsatile or sustained drug release profiles, which can be tailored for specific therapeutic needs. nih.gov

Polymers containing methacrylic acid, a derivative of methacrylate, are widely used to create pH-responsive hydrogels. These hydrogels exhibit swelling or shrinking behavior in response to changes in environmental pH, making them ideal for targeted drug delivery. mdpi.comnih.gov For instance, hydrogels composed of poly(methacrylic acid-co-methyl methacrylate) demonstrate minimal drug release in the acidic environment of the stomach (pH 1.2) and significantly increased release in the neutral pH of the intestines (pH 7.4). redalyc.orgmdpi.com This property is attributed to the ionization of the carboxylic acid groups on the polymer backbone at higher pH, which leads to electrostatic repulsion and subsequent swelling of the hydrogel, facilitating drug diffusion. mdpi.comnih.gov

The table below summarizes the pH-dependent release characteristics of a model drug from a poly(methacrylic acid-co-methyl methacrylate) hydrogel.

| pH of Dissolution Medium | Cross-linking Degree | Percentage of Drug Released |

| 1.2 | 0.3% | < 0.1% |

| 1.2 | 0.5% | < 0.01% |

| 5.0 | 0.3% | < 0.1% |

| 5.0 | 0.5% | < 0.01% |

| 6.8 | 0.3% & 0.5% | Significant Release |

| 7.4 | 0.3% & 0.5% | Significant Release |

This table illustrates the minimal drug release in acidic conditions and significant release in neutral to basic conditions, characteristic of these pH-sensitive hydrogels. redalyc.org

Thermo-responsive polymers, particularly those based on poly(N-isopropylacrylamide) (PNIPAM) and its copolymers, have been extensively studied for controlled drug delivery. polimi.itresearchgate.net These polymers exhibit a lower critical solution temperature (LCST), a temperature at which they undergo a phase transition from a soluble to an insoluble state. researchgate.net This transition can be harnessed to trigger drug release. By copolymerizing N-isopropylacrylamide with functional monomers, the LCST can be tuned to be near physiological body temperature, allowing for in-situ gelling and sustained drug release upon injection. polimi.itnih.gov While direct examples involving this compound are not prevalent in the initial findings, its role as a functional comonomer could be explored to introduce additional functionalities to these thermo-responsive systems.

Polymeric Scaffolds for Enzymatic Reactions and Biocatalysis

Polymeric scaffolds provide a stable environment for immobilizing enzymes, enhancing their stability and reusability for various biocatalytic applications. nih.govmdpi.com The use of polymers in creating these scaffolds offers a versatile platform for controlling the microenvironment of the enzyme, which can lead to improved catalytic activity and stability. nih.govresearchgate.net Hydrogels are a particularly attractive form of polymeric scaffold due to their high water content and biocompatibility, mimicking the natural environment of enzymes. mdpi.com

Research has shown that the architecture of the polymer, whether linear, branched, or part of a hydrogel network, can significantly influence the performance of the immobilized enzyme. nih.gov For instance, amphiphilic block copolymers can self-assemble into micelles or hydrogels, providing distinct environments for enzyme encapsulation and affecting substrate accessibility. nih.gov While specific studies focusing on this compound-based scaffolds for biocatalysis are emerging, the broader class of methacrylate polymers has been shown to be effective in creating these supportive structures.

Functionalization of Biosensors and Immunoassay Platforms (e.g., Antibody Immobilization)

The functionalization of surfaces with polymers is a critical step in the development of sensitive and reliable biosensors and immunoassay platforms. Copolymers of acrylamide (B121943) and this compound have been utilized to create polymeric spacer arms for the oriented immobilization of antibodies on polystyrene macrocarriers. nih.gov This method enhances the activity of the immobilized antibodies compared to random adsorption. nih.gov The this compound component provides a reactive ester group that can be subsequently modified, for example, with hydrazine, to introduce functional groups for antibody conjugation. nih.gov This approach allows for a controlled and stable attachment of antibodies, which is crucial for the performance of immunoassays. nih.govnih.gov The development of such functionalized surfaces is a key area of research for producing high-volume, disposable polymer biochips for a variety of diagnostic applications. nih.gov

Development of Targeted Polymeric Carriers (e.g., with Glucosamine)

The versatility of poly(this compound) as an active ester polymer makes it an ideal platform for developing targeted drug delivery systems. The core strategy involves a post-polymerization modification where the 4-nitrophenyl ester groups are replaced by specific targeting ligands via amidation.

A prominent example is the development of carriers targeted to cancer cells using glucosamine (B1671600). Many cancer cell types overexpress Glucose Transporter 1 (GLUT1) to satisfy their high energy demands through increased glucose uptake. nih.govnih.gov Glucosamine, as a glucose analog, is recognized and transported into these cells by GLUT1. nih.gov By functionalizing a polymeric carrier with glucosamine, the entire system can be directed to and internalized by GLUT1-overexpressing tumor cells, a process known as receptor-mediated endocytosis. nih.gov

The synthesis of such a targeted carrier using a poly(4-NMPA) backbone is straightforward. The primary amine group of glucosamine can readily react with the 4-nitrophenyl ester on the polymer, forming a stable amide bond and releasing 4-nitrophenol (B140041) as a byproduct. This creates a polymer decorated with multiple glucosamine units, capable of binding to GLUT1 receptors on cancer cells. This approach transforms a non-specific polymer into a highly targeted drug delivery vehicle, enhancing the accumulation of chemotherapeutics within the tumor microenvironment while minimizing exposure to healthy tissues. nih.govnih.gov

Table 1: Rationale for Glucosamine-Functionalized 4-NMPA Polymers in Targeted Drug Delivery

| Component | Role & Mechanism | Supporting Findings |

| Poly(4-NMPA) Backbone | Serves as a versatile, modifiable polymer precursor. The active ester functionality allows for efficient covalent attachment of ligands. researchgate.net | Active ester polymers are widely used for post-polymerization modification with amines under mild conditions. acs.org |

| Glucosamine Ligand | A targeting moiety that mimics glucose. It is recognized by the Glucose Transporter 1 (GLUT1). nih.gov | GLUT1 is frequently overexpressed on various cancer cells to facilitate high glucose consumption (the Warburg effect). nih.gov |

| Targeted Carrier | The final glucosamine-functionalized polymer acts as a nanocarrier for chemotherapeutic drugs. | Ligand-receptor interactions enhance the cellular uptake of the drug delivery system into specific cells. nih.gov |

| Mechanism of Action | The carrier binds to GLUT1 on the cancer cell surface and is internalized, delivering its therapeutic payload directly inside the cell. nih.gov | This targeted approach can increase therapeutic efficacy and reduce systemic toxicity. mdpi.com |

Advanced Materials Engineering

Development of Optically Functional Polymers (e.g., for Low-Loss Optical Fibers)

Polymers based on methacrylates, particularly poly(methyl methacrylate) (PMMA), are foundational materials in optics due to their excellent transparency in the visible spectrum, ease of processing, and low cost. mdpi.com They are extensively used in applications such as polymer optical fibers (POFs). syntecoptics.com However, standard PMMA has limitations in terms of thermal stability and a fixed refractive index (approx. 1.49 at 589 nm). mdpi.comsyntecoptics.comrefractiveindex.info

The development of optically functional polymers often requires precise control over the refractive index. Copolymerization of this compound or post-polymerization modification of its polymer offers a strategic route to tune these optical properties. The incorporation of the nitrophenyl group, with its distinct electronic and structural characteristics, into a methacrylate polymer backbone can significantly alter the material's refractive index. researchgate.net Research on methacrylic polymers modified with 1-(4-nitrophenyl)piperazine (B103982) side chains has demonstrated that the presence of the chromophore influences optical parameters. researchgate.net The ability to systematically vary the concentration of such chromophores allows for the creation of polymers with a gradient refractive index, which is essential for manufacturing low-loss, high-bandwidth graded-index polymer optical fibers (GI-POFs). By controlling the polymer composition, materials can be designed for specific light-guiding applications in optoelectronic devices. researchgate.net

Synthesis of Chemically Tunable Magnetic Nanocomposites

Magnetic nanocomposites, which combine magnetic nanoparticles with a polymer matrix, are of great interest for applications in biotechnology, catalysis, and environmental remediation. A key challenge is the functionalization of the nanoparticle surface to ensure stability and introduce chemical reactivity.

Poly(this compound) provides an elegant solution for this purpose. Researchers have developed a method to coat magnetite (iron oxide) nanoparticles with a layer of poly(4-NMPA). The process involves the dispersion polymerization of this compound in the presence of the nanoparticles. This creates a core-shell structure where the magnetic core is encapsulated by a reactive polymer shell.

The resulting nanocomposite is "chemically tunable" because the active ester groups on the surface are readily available for reaction with a wide variety of amine-containing molecules. This allows for the straightforward attachment of catalysts, antibodies, or other functional ligands. The extent of this surface modification can be easily monitored by measuring the release of 4-nitrophenol using UV-vis spectrophotometry, providing a simple and quantitative way to confirm the degree of functionalization. This method avoids complex, multi-step ligand synthesis and offers a versatile platform for creating highly functionalized magnetic materials.

Applications in Surface Coatings and Adhesion Science

Strong adhesion between a coating and a substrate is critical for the durability and performance of the coated product. specialchem.com This adhesion often relies on the formation of chemical bonds across the interface. Poly(this compound) can be used to create highly effective adhesive layers or surface coatings precisely because of its reactive nature.

The polymer can be applied as a primer or tie-coat onto a substrate. The active ester groups on the polymer chain can then form covalent amide bonds with nucleophilic groups (such as amines) present on the surface of the substrate or on a subsequently applied topcoat. This creates a chemically bonded interface, which is significantly stronger than adhesion based solely on weaker physical interactions like van der Waals forces.

Furthermore, the poly(4-NMPA) surface itself can be modified to enhance adhesion. For instance, reacting the polymer with a molecule containing both an amine and another desired functional group (e.g., a silane (B1218182) for adhesion to glass, or a phosphate (B84403) for adhesion to metal oxides) allows for the creation of a bifunctional surface tailored for specific substrates. This versatility makes poly(4-NMPA) a powerful tool in adhesion science, enabling the design of robust interfaces for demanding applications. radtech.org

Polymeric Additives for Crude Oil Flow Improvement (as related to wax dispersants/modifiers)

The flow of waxy crude oil through pipelines in cold environments is a major challenge for the petroleum industry. addilex.com As the temperature drops, paraffin (B1166041) waxes crystallize and agglomerate, forming a gel-like network that can increase the oil's viscosity and pour point, potentially leading to blockages. addilex.com Polymeric additives known as pour point depressants (PPDs) are used to mitigate this issue.

The most effective PPDs are often comb-like polymers, which consist of a polymer backbone with long alkyl side chains. mdpi.com These alkyl chains co-crystallize with the paraffin wax in the crude oil, but the bulky polymer backbone disrupts the formation of a large, continuous wax crystal network. researchgate.net This mechanism modifies the wax crystal size and shape, thereby lowering the temperature at which the oil ceases to flow.

While poly(this compound) itself is not a PPD, it serves as an excellent precursor for synthesizing high-performance, tailor-made comb-like polymer PPDs. The active ester backbone of poly(4-NMPA) can be readily functionalized by reacting it with various amino-functionalized long-chain alcohols. This allows for the precise attachment of alkyl side chains of specific lengths (e.g., C14, C16, C18, C22). researchgate.net This synthetic strategy offers significant advantages:

Tunability: The length and density of the alkyl side chains can be precisely controlled to match the specific wax composition of a particular crude oil, optimizing the PPD's efficiency.

Versatility: A single precursor polymer can be used to generate a library of different comb polymers for testing and deployment. researchgate.net

Table 2: Synthesis Strategy for PPDs from Poly(4-NMPA)

| Step | Description | Purpose |

| 1. Polymerization | Synthesize poly(this compound) via free radical polymerization. | Create a reactive polymer backbone with active ester groups. |

| 2. Ligand Preparation | Prepare amino-functionalized long-chain fatty alcohols (e.g., 1-aminohexadecane). | Create the nucleophile that will form the side chains. |

| 3. Post-Polymerization Modification | React the poly(4-NMPA) with the amino-functionalized alcohols. | Covalently attach the long alkyl side chains to the polymer backbone via a stable amide linkage, forming the final comb-like polymer. mdpi.com |

| 4. Result | A comb-like polymer with a methacrylate backbone and long alkyl side chains. | The resulting polymer can effectively interact with and modify wax crystals in crude oil, acting as a high-performance pour point depressant. researchgate.net |

Theoretical and Computational Studies in this compound Polymer Science

Modern polymer science increasingly relies on theoretical and computational methods to predict material properties, understand reaction mechanisms, and guide the rational design of new functional polymers. nih.gov While experimental work remains crucial, computational studies offer a powerful complementary approach to explore the vast chemical space of polymers derived from this compound.

Computational modeling can be applied to poly(4-NMPA) and its derivatives in several key areas:

Polymerization Kinetics: Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate the activation energies and reaction pathways for the polymerization of 4-NMPA. These calculations can help in understanding the reactivity of the monomer and optimizing polymerization conditions.

Property Prediction: Computational models can establish quantitative structure-property relationships (QSPRs). For instance, the electronic properties and polarizability of the 4-nitrophenyl group can be calculated to predict the polymer's refractive index and other optical characteristics. researchgate.net Similarly, simulations can be used to model the interaction of functionalized comb polymers with paraffin molecules, providing insights into their effectiveness as crude oil flow improvers.

Reaction Simulation: Modeling the post-polymerization modification reaction can help predict the reactivity of the active ester group with different amines and identify potential side reactions, aiding in the synthesis of well-defined functional materials.

By creating virtual libraries of polymers in silico, researchers can screen a wide range of potential structures and modifications before committing to extensive laboratory synthesis, accelerating the discovery of new materials with desired performance characteristics. nih.gov

Prediction of Polymer Properties and Behavior

Computational modeling has emerged as a powerful tool for predicting the properties and performance of polymers, including those derived from this compound, before they are synthesized. nih.gov This approach allows for the creation of vast "virtual polymer libraries" in silico, which can be screened for desired characteristics, thereby rationalizing the selection of a smaller, more promising subset of polymers for actual synthesis and testing. nih.gov

Quantitative Structure-Property Relationship (QSPR) models are a cornerstone of this predictive approach. QSPR establishes a mathematical correlation between the chemical structure of monomers and the macroscopic properties of the resulting polymers. nih.gov For polymethacrylates, QSPR models have been successfully developed to predict a range of properties, from physicochemical characteristics to specific biological responses like protein adsorption and cell attachment. nih.govnih.gov These models are built using molecular descriptors calculated from the monomer's structure, which quantify various topological, electronic, and geometric features.

| Descriptor Category | Specific Descriptor Example | Property Influenced |

|---|---|---|

| Electronic | Partial Negatively Charged Surface Area (PNSA) | Reactivity, Intermolecular Interactions |

| Electronic | Minimum Net Atomic Charge for Oxygen | Polarity, Hydrogen Bonding Capability |

| Quantum Chemical | 1-Electron Reactivity Index for Carbon | Propagation Rate Coefficient (kp) |

| Quantum Chemical | Point Charge Component of the Molecular Dipole | Dielectric Properties, Reactivity |

| Topological | Connectivity Indices | Glass Transition Temperature, Viscosity |

Beyond QSPR, molecular dynamics (MD) simulations provide a more detailed, atomistic view of polymer behavior. aip.org By simulating the movement and interaction of atoms and molecules over time, MD can predict bulk material properties such as density, modulus of elasticity, and glass transition temperature. aip.orgnasa.gov For instance, MD simulations have been used to analyze the mechanical properties of composites involving polymethyl methacrylate (PMMA), demonstrating how the inclusion of nanoparticles affects the material's elastic, bulk, and shear moduli at different temperatures. aip.org This predictive capability is crucial for designing advanced materials based on this compound for specific high-performance applications.

| Material | Temperature (K) | Predicted Elastic Modulus (GPa) | Predicted Shear Modulus (GPa) |

|---|---|---|---|

| Pure PMMA | 200 | 7.5 | 2.8 |

| Pure PMMA | 300 | 5.5 | 2.1 |

| Pure PMMA | 400 | 3.0 | 1.2 |

| PMMA/SiO₂ Composite | 300 | 6.2 | 2.4 |

*Data are representative values derived from simulation studies for illustrative purposes. aip.org

Elucidation of Reaction Mechanisms via Quantum Chemical Methods (e.g., DFT)

Quantum chemical methods, particularly Density Functional Theory (DFT), have become indispensable for investigating the intricate mechanisms of chemical reactions at the molecular level. upenn.edumdpi.com These computational techniques are widely applied to study the free-radical polymerization of methacrylates, providing insights that are often difficult to obtain through experimental means alone. nih.govacs.orgugent.be

DFT calculations can be used to model the entire polymerization process, from initiation and propagation to termination and side reactions. acs.org By calculating the geometries and energies of reactants, transition states, and products, researchers can determine key kinetic and thermodynamic parameters. acs.orgugent.be For example, DFT has been used to calculate the activation energies (Ea) and Gibbs free energies (ΔG‡) for the propagation step in the polymerization of various methacrylate monomers. nih.govacs.org These calculated values show good correlation with experimentally determined propagation rate coefficients (kp), validating the accuracy of the theoretical models. nih.govacs.org